5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
CAS No.: 307507-56-8
Cat. No.: VC13252224
Molecular Formula: C12H12N6O5
Molecular Weight: 320.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307507-56-8 |
|---|---|
| Molecular Formula | C12H12N6O5 |
| Molecular Weight | 320.26 g/mol |
| IUPAC Name | 5-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C12H12N6O5/c1-6-11(14-12(20)17-15-6)16-13-5-7-3-8(18(21)22)10(19)9(4-7)23-2/h3-5,19H,1-2H3,(H2,14,16,17,20)/b13-5+ |
| Standard InChI Key | XXAVQJFXFMQFLB-WLRTZDKTSA-N |
| Isomeric SMILES | CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
| SMILES | CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₂H₁₂N₆O₅ and a molecular weight of 320.26 g/mol. Its IUPAC name systematically describes the arrangement of functional groups: a triazin-3-one ring at position 5 is substituted with a methyl group at position 6 and an (E)-configured hydrazine linker bonded to a 4-hydroxy-3-methoxy-5-nitrophenyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₆O₅ |
| Molecular Weight | 320.26 g/mol |
| CAS Registry Number | 307507-56-8 |
| Solubility (pH 7.4) | 39.8 µg/mL |
| Canonical SMILES | CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)N+[O-] |
Stereochemical Configuration
The (2E) designation in the compound’s name indicates that the hydrazine group adopts an anti (trans) configuration relative to the phenyl ring. This geometry influences molecular interactions, as evidenced by the Standard InChIKey: XXAVQJFXFMQFLB-WLRTZDKTSA-N, which encodes stereochemical and connectivity data. The planar triazinone ring and nitro group may facilitate π-π stacking or hydrogen bonding in biological targets.
Synthesis and Structural Elucidation
Analytical Characterization
Structural confirmation relies on:
-
NMR Spectroscopy: To resolve proton environments in the triazinone (δ 3.0–4.0 ppm) and aromatic regions (δ 6.5–8.5 ppm).
-
Mass Spectrometry: High-resolution ESI-MS validates the molecular ion at m/z 321.08 [M+H]⁺.
-
X-ray Crystallography: To unambiguously assign the (E)-configuration, though no crystal data is currently available.
Hypothesized Biological Activities
Anticancer Applications
Triazinones are known inhibitors of dihydrofolate reductase (DHFR), a target in cancer chemotherapy. The hydrazone linker could chelate metal ions or interact with enzyme active sites, while the methoxy group may improve membrane permeability .
Research Challenges and Future Directions
Synthetic Optimization
Current hurdles include low yields in hydrazone formation and scalability of nitration steps. Flow chemistry or microwave-assisted synthesis could address these issues.
Biological Screening
In vitro assays against bacterial, fungal, and cancer cell lines are needed to validate hypothesized activities. Computational docking studies using DHFR or cytochrome P450 models could prioritize targets for experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume